Product packaging for 2-(Propan-2-yl)oxane-4-carbaldehyde(Cat. No.:CAS No. 34941-24-7)

2-(Propan-2-yl)oxane-4-carbaldehyde

Cat. No.: B3261886
CAS No.: 34941-24-7
M. Wt: 156.22 g/mol
InChI Key: KFXJMCXUMDOSFK-UHFFFAOYSA-N
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Description

Contextual Significance and Research Landscape for Oxane Derivatives

Oxane, or tetrahydropyran (B127337) (THP), is a six-membered heterocyclic compound containing one oxygen atom. wikipedia.orgorgsyn.org The tetrahydropyran ring is a common structural motif found in a vast array of biologically active natural products, including some toxins, pheromones, and potential therapeutic agents. researchgate.net Notably, the pyranose form of sugars, such as glucose, is based on a tetrahydropyran ring system. wikipedia.orgorganic-chemistry.org

The prevalence of the oxane skeleton in nature has driven significant research into the development of synthetic methodologies for its construction and functionalization. researchgate.net Modern synthetic strategies often focus on stereoselective methods to control the spatial arrangement of substituents on the ring, which is crucial for biological activity. The introduction of various functional groups onto the tetrahydropyran ring allows for the creation of diverse molecular libraries for drug discovery and materials science.

Strategic Retrosynthetic Analysis and Target Molecule Considerations

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. arxiv.orgyoutube.comchadsprep.com For a molecule like 2-(Propan-2-yl)oxane-4-carbaldehyde, a retrosynthetic approach would consider disconnections of the key chemical bonds to identify plausible synthetic precursors.

A primary disconnection would likely target the formation of the tetrahydropyran ring. Several well-established reactions could be considered for this transformation. One common strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org In the context of our target molecule, this could involve the reaction of an appropriately substituted homoallylic alcohol with an aldehyde that would ultimately be converted to the isopropyl group.

Another powerful approach for the synthesis of substituted tetrahydropyrans is the intramolecular hetero-Diels-Alder reaction. This involves the [4+2] cycloaddition of a diene with an aldehyde or other dienophile. For this compound, a plausible retrosynthetic disconnection would lead to a diene and an aldehyde precursor that, upon cyclization, would form the desired oxane ring with the correct substitution pattern.

The aldehyde functionality at the C4 position could be introduced at various stages of the synthesis. It could be carried through from a starting material, or it could be generated from a more stable precursor, such as an alcohol or an ester, in a later step. The table below outlines some potential retrosynthetic disconnections for the target molecule.

Disconnection StrategyKey PrecursorsRelevant Reaction Types
Prins Cyclization Homoallylic alcohol, AldehydeAcid-catalyzed cyclization
Hetero-Diels-Alder Substituted diene, Aldehyde[4+2] Cycloaddition
Intramolecular Etherification DihydroxyalkaneWilliamson ether synthesis, Acid-catalyzed cyclization
Ring-Closing Metathesis Diene with an ether linkageOlefin metathesis

This table is interactive. Users can sort and filter the data.

Historical Development of Tetrahydropyran Chemistry and Aldehyde Functionalization

The chemistry of tetrahydropyrans has a rich history, initially driven by the study of carbohydrates. The recognition of the pyranose structure of sugars in the early 20th century spurred interest in the synthesis and reactivity of the underlying tetrahydropyran ring system. organic-chemistry.org Early methods for the synthesis of the parent tetrahydropyran molecule included the hydrogenation of dihydropyran. orgsyn.org

The development of methods for the functionalization of the tetrahydropyran ring has been a continuous area of research. The introduction of an aldehyde group, as seen in this compound, is a valuable transformation as aldehydes are versatile synthetic intermediates. They can undergo a wide range of reactions, including oxidation to carboxylic acids, reduction to alcohols, and carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensation.

Historically, the synthesis of aldehydes on a tetrahydropyran ring would have relied on classical oxidation methods of primary alcohols. More contemporary methods offer greater control and functional group tolerance. For instance, the palladium-catalyzed oxidative Heck redox-relay strategy has been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans. acs.org While not directly applied to the target molecule, such modern methods highlight the ongoing evolution of synthetic strategies for functionalized oxanes. The synthesis of related structures like 3,4-dihydro-2H-pyran-2-carboxaldehyde has also been a subject of study, particularly focusing on enantioselective methods. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B3261886 2-(Propan-2-yl)oxane-4-carbaldehyde CAS No. 34941-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)9-5-8(6-10)3-4-11-9/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXJMCXUMDOSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34941-24-7
Record name 2-(propan-2-yl)oxane-4-carbaldehyde
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Advanced Synthetic Methodologies for 2 Propan 2 Yl Oxane 4 Carbaldehyde

Stereoselective and Enantioselective Synthesis Approaches to Oxane Rings

The controlled spatial arrangement of substituents on the tetrahydropyran (B127337) ring is crucial for its biological function. Consequently, significant research has been dedicated to the development of stereoselective and enantioselective methods for the synthesis of these cyclic ethers. These approaches aim to control the formation of multiple stereocenters, including those remote from one another, in a predictable manner.

Asymmetric Catalysis in Tetrahydropyran Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyran derivatives. Organocatalysis, in particular, has seen remarkable growth, offering metal-free conditions and often proceeding through cascade reactions that build molecular complexity rapidly. organic-chemistry.orgnih.gov

One notable strategy involves the organocatalytic domino Michael/Henry/ketalization sequence. organic-chemistry.org This approach can generate highly functionalized tetrahydropyrans with up to five contiguous stereocenters in moderate to good yields and with high diastereomeric ratios and excellent enantiomeric excesses. organic-chemistry.org For instance, a squaramide-based organocatalyst derived from cinchonine (B1669041) has been effectively used to catalyze the reaction between β-keto esters or acetylacetone (B45752) with nitroalkenes and ynals. organic-chemistry.org Another successful organocatalytic method utilizes an O-TMS protected diphenylprolinol catalyst in a domino Michael addition/acetalization process, which allows for the formation of four contiguous stereocenters in the tetrahydropyran ring with excellent enantioselectivity. nih.gov

Furthermore, domino Michael–hemiacetalization reactions, catalyzed by squaramide derivatives, have been developed for the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyrans from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. acs.org These reactions can tolerate a variety of functional groups and provide access to dihydro- and tetrahydropyran derivatives bearing multiple contiguous stereocenters. acs.org

Catalyst TypeReactionKey FeaturesReference
Squaramide-based organocatalystMichael/Henry/ketalization cascadeForms up to five contiguous stereocenters; high dr and ee. organic-chemistry.org
O-TMS protected diphenylprolinolDomino Michael addition/acetalizationForms four contiguous stereocenters; excellent enantioselectivity. nih.gov
Squaramide catalystDomino Michael–hemiacetalizationDiastereo- and enantioselective; tolerates various functional groups. acs.org

Chiral Auxiliary and Ligand-Controlled Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. scilit.com While specific applications of chiral auxiliaries for the direct synthesis of 2-(propan-2-yl)oxane-4-carbaldehyde are not extensively documented, the principles are widely applied in asymmetric synthesis. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary in asymmetric alkylation reactions, offering high stereocontrol, particularly in the formation of quaternary carbon centers. cdmf.org.br Such strategies could be adapted to construct the chiral centers of the target molecule.

Ligand-controlled strategies in metal catalysis also play a crucial role. In copper-catalyzed Henry reactions, the use of a specific chiral ligand can lead to highly enantioselective formation of nitroaldol products, which can then be cyclized to form 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivity and enantioselectivity. nih.govacs.org Similarly, in gold-catalyzed [2+2+2] cycloadditions, the choice of chiral phosphoramidite (B1245037) or N-heterocyclic carbene (NHC) ligands on the gold catalyst can control the enantioselectivity of the resulting tetrahydropyran products. acs.org

Diastereoselective Control in Remote Stereocenters

Achieving diastereoselective control between non-adjacent stereocenters is a significant challenge in organic synthesis. For tetrahydropyran rings, this is often addressed through carefully designed cyclization strategies. For instance, the cyclization of homoallylic acetals under acidic conditions can lead to the formation of 2,4,5-trisubstituted tetrahydropyrans, creating two new stereocenters with excellent stereocontrol. scilit.comrsc.org The choice of acid and nucleophile can be varied to install different functionalities at the C-4 position. rsc.org

Indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes have been shown to produce polysubstituted tetrahydropyrans with high diastereoselectivity. nih.gov The stereochemical outcome of the tetrahydropyran product is directly correlated to the geometry of the starting homoallyl alcohol. This method allows for the simultaneous control of up to five stereogenic centers. nih.gov Similarly, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols provides a route to polysubstituted tetrahydropyrans with a quaternary center at C2 and a vicinal tertiary stereocenter with excellent diastereoselectivity. uva.es

Novel Reaction Pathways for Constructing the Carbon Skeleton

The assembly of the core carbon framework of this compound relies on innovative cyclization and annulation reactions, often catalyzed by organocatalysts or transition metals.

Cyclization Reactions and Annulation Strategies

A variety of cyclization reactions are employed for the synthesis of the tetrahydropyran ring. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful and widely used method for constructing the tetrahydropyran skeleton stereoselectively. beilstein-journals.orgnih.govresearchgate.net Variations of this reaction, such as the Mukaiyama aldol (B89426)–Prins (MAP) cascade, have been developed to avoid side reactions and improve efficiency. beilstein-journals.org

Pyran annulation strategies offer a convergent approach to disubstituted pyrans. One such method involves the asymmetric allylation of an aldehyde, followed by a TMSOTf-promoted annulation with a second aldehyde to furnish 2,6-cis-tetrahydropyrans. nih.gov This process is highly diastereoselective, proceeding through a chair-like transition state with equatorial substituents. nih.gov Tandem allylation–silyl-Prins cyclization strategies have also been utilized to afford 2,6-disubstituted tetrahydropyrans. nih.gov

Organocatalytic and Metal-Catalyzed Transformations

Both organocatalytic and metal-catalyzed transformations are instrumental in constructing the tetrahydropyran ring. As discussed previously, organocatalytic cascade reactions provide an efficient means to synthesize highly functionalized and enantiomerically enriched tetrahydropyrans. organic-chemistry.orgnih.govnih.gov

A diverse array of metals, including gold, copper, palladium, and rhodium, have been shown to catalyze the formation of tetrahydropyran rings. organic-chemistry.orgcdmf.org.br Gold(I) catalysts are effective in the [2+2+2] cycloaddition of allenamides, alkenes, and aldehydes to produce highly substituted tetrahydropyrans. acs.org They also catalyze the stereocontrolled synthesis of dihydropyrans from propargyl vinyl ethers. nih.gov Copper(II)-bisphosphine complexes can catalyze olefin migration and Prins cyclization to yield substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov Palladium-catalyzed oxidative Heck redox-relay strategies have been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans. Rhodium(II) acetate (B1210297) catalyzes the transformation of 1-sulfonyl-1,2,3-triazoles bearing allyl ether motifs into dihydrofuran-3-imines, which are precursors to substituted tetrahydrofurans, showcasing the potential of rhodium catalysis in heterocycle synthesis. acs.org

Metal CatalystReaction TypeSubstratesProduct FeaturesReference
Gold(I)[2+2+2] CycloadditionAllenamides, Alkenes, AldehydesHighly substituted THPs, enantioselective acs.org
Copper(II)Olefin Migration/Prins CyclizationHomoallylic alcohols, AldehydesSubstituted THPs, excellent diastereoselectivity nih.gov
Palladium(II)Oxidative Heck Redox-RelayDihydropyranyl alcohols, Boronic acids2,6-trans-Tetrahydropyrans
Rhodium(II)Denitrogenative transformation1-Sulfonyl-1,2,3-triazolesDihydrofuran-3-imines (precursors) acs.org
Gold(I)RearrangementPropargyl vinyl ethers2-Hydroxy-3,6-dihydropyrans, stereocontrolled nih.gov

Photochemical and Electrochemical Synthetic Routes

The formation of the oxane ring, a saturated six-membered oxygen-containing heterocycle, can be approached through innovative photochemical and electrochemical methods. These techniques utilize light energy or electrical current to drive reactions, often providing unique reactivity and milder conditions compared to traditional thermal methods.

Photochemical Approaches: Photochemistry offers powerful tools for the construction of cyclic ethers. One plausible strategy involves intramolecular cyclization reactions initiated by light. For instance, photoinduced hydrogen atom transfer (HAT) reactions can be employed to generate radical intermediates that subsequently cyclize to form the tetrahydropyran ring. Another potential route is the photochemical ring expansion of smaller heterocycles, such as suitably substituted oxetanes, which can rearrange to form tetrahydrofuran (B95107) or, with appropriate precursors, oxane derivatives under irradiation. rsc.orgresearchgate.net The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can form oxetane (B1205548) intermediates which might be further elaborated. researchgate.net

Catalytic enantioselective 6π photocyclization, although demonstrated for dihydropyrans, represents a cutting-edge strategy that could be adapted for creating stereocenters on the oxane ring with high control. acs.org This method often relies on a photosensitizer that transfers energy to a substrate bound to a chiral Lewis acid, guiding the stereochemical outcome of the cyclization. acs.org

Electrochemical Synthesis: Electrosynthesis provides an alternative, reagent-free activation method for constructing C-O bonds. wikipedia.org Anodic oxidation can be used to generate reactive intermediates capable of intramolecular cyclization. For example, the electrochemical oxidation of a distant alcohol functionality on an alkene chain could initiate a cascade leading to the formation of the oxane ring. A key advantage of electrosynthesis is the ability to precisely control the reaction potential, which can minimize side reactions and improve selectivity. youtube.com

A relevant example is the electrochemical dehydrogenative acetalization, where alcohols are coupled with tetrahydrofuran (THF) through an electro-oxidative C(sp³)–H/O–H cross-coupling. nih.gov This principle could be extended to an intramolecular variant, where an alcohol function within a molecule is coupled with a C-H bond at a suitable position to form the cyclic ether structure of oxane. nih.gov Such methods are inherently green as they can avoid the use of external chemical oxidants, evolving hydrogen gas as the only byproduct. nih.gov

The following table conceptualizes potential parameters for these advanced synthetic routes.

Methodology Potential Precursor Type Energy Source Key Transformation Potential Catalyst/Mediator
PhotochemicalOpen-chain hydroxy-alkeneUV/Visible LightIntramolecular Radical CyclizationPhotosensitizer (e.g., Eosin Y)
PhotochemicalSubstituted OxetaneUV LightRing ExpansionNone (direct irradiation)
ElectrochemicalOpen-chain diolElectric CurrentAnodic Oxidation / C-O CouplingGraphite/Platinum electrodes
ElectrochemicalHydroxy-alkeneElectric CurrentIntramolecular Dehydrogenative AcetalizationNickel/Graphite electrodes

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. scispace.comnih.gov For the synthesis of the 2,4-disubstituted oxane scaffold of this compound, the Prins cyclization is a particularly powerful MCR. beilstein-journals.org

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. In the context of tetrahydropyran synthesis, a homoallylic alcohol reacts with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization. This methodology allows for the stereoselective construction of the tetrahydropyran ring with various substituents in a single step. beilstein-journals.orgnih.gov

For the target molecule, a hypothetical Prins cyclization could involve the reaction of a homoallylic alcohol with isobutyraldehyde (B47883) (propan-2-yl) and another aldehyde component that would ultimately be converted to the C4-carbaldehyde group. The reaction is typically catalyzed by Brønsted or Lewis acids. Research has demonstrated the use of various catalysts like InCl₃, BiCl₃, and Amberlyst® 15 for promoting these transformations. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, often favoring the formation of all-cis substituted products via a chair-like transition state. beilstein-journals.org

The following table summarizes findings from studies on Prins-type MCRs for the synthesis of substituted tetrahydropyrans, which could be adapted for the synthesis of the target scaffold.

Aldehyde/Ketone Homoallylic Alcohol Catalyst/Acid Solvent Yield (%) Key Finding Reference
Various Cyclic KetonesHomoallylic AlcoholMethanesulfonic AcidDichloromethane75-92Provides rapid access to spirocyclic tetrahydropyranyl mesylates. scispace.comnih.gov
BenzaldehydeEne-carbamateInCl₃Dichloromethane90Ene-carbamate acts as an excellent terminating group for the cyclization. beilstein-journals.org
Various AldehydesHomoallyl AlcoholAmberlyst® 15Dichloromethane72-88Synthesis of polysubstituted tetrahydropyrans with three contiguous stereocenters. nih.gov
BenzaldehydeSubstituted CyclopropylcarbinolTrifluoroacetic Acid (TFA)Dichloromethane75Synthesis of 2,4,6-trisubstituted tetrahydropyrans via cyclopropane (B1198618) ring-opening. nih.gov

Flow Chemistry and Continuous Processing in Sustainable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. springerprofessional.denih.gov Its advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and potential for automation and scale-up, make it highly suitable for producing complex molecules like this compound. researchgate.netbeilstein-journals.org

The synthesis of heterocyclic compounds has been significantly advanced by the application of flow chemistry. nih.govdurham.ac.uk For instance, the formation of the oxane ring via cyclization reactions can be precisely controlled in a flow reactor. The ability to rapidly heat and cool the reaction stream allows for the exploration of reaction conditions that are often inaccessible in batch reactors, potentially leading to higher yields and selectivities. researchgate.net

A key transformation in the synthesis of the target molecule is the formation of the aldehyde group at the C4 position. A common synthetic route might involve the reduction of a corresponding ester. Such reductions, for example using diisobutylaluminum hydride (DIBAL-H), can be difficult to control in batch due to over-reduction to the alcohol. In a continuous flow setup, precise control over residence time and temperature allows for the selective reduction of an ester to an aldehyde with high efficiency and minimal byproduct formation. researchgate.net

Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, where the output from one reactor is fed directly into the next, often with in-line purification to remove byproducts or excess reagents. beilstein-journals.orgrsc.org This approach avoids time-consuming workup and isolation of intermediates, streamlining the entire synthetic process. A hypothetical flow synthesis of this compound could involve a Prins cyclization in a first reactor module, followed by an in-line separation, and then a selective oxidation or reduction in a second module to install the carbaldehyde functionality.

The table below illustrates the advantages of flow chemistry compared to batch processing for transformations relevant to the synthesis of the target compound.

Transformation Batch Processing Challenges Flow Chemistry Advantages Example Condition Reference
Ester to Aldehyde ReductionOver-reduction, difficult temperature control.Precise control of stoichiometry and residence time, improved selectivity.DIBAL-H, -78°C, short residence time. researchgate.net
α-Bromination of AldehydesLow mono-selectivity, handling of toxic bromine.Superior mono/di-bromination selectivity, safer handling of reagents.Bromine, -10°C, rapid mixing. acs.org
Heterocyclic Ring FormationExothermic reactions, long reaction times.Excellent heat transfer, reduced reaction times, improved safety.Heated flow coils, automated processing. durham.ac.uk
HydrogenationHigh pressure, catalyst handling.In-situ hydrogen generation, use of packed-bed catalyst cartridges, safer operation.H-Cube® reactor, Pd/C catalyst. atmiyauni.ac.in

Mechanistic Investigations of Chemical Transformations Involving 2 Propan 2 Yl Oxane 4 Carbaldehyde

Reaction Kinetics and Thermodynamic Profiling of Aldehyde and Ether Reactivity

The reactivity of 2-(propan-2-yl)oxane-4-carbaldehyde is primarily centered around the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the ether oxygen. The kinetics of reactions involving the aldehyde group, such as nucleophilic additions, are influenced by both steric and electronic factors within the tetrahydropyran (B127337) ring.

Nucleophilic addition to the aldehyde is a fundamental transformation. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.com The rate of this process is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The presence of the bulky isopropyl group at the 2-position can sterically hinder the approach of nucleophiles to the 4-position aldehyde, potentially slowing down the reaction rate compared to less substituted analogs.

Therodynamically, the addition of nucleophiles to aldehydes is generally favored, although the position of the equilibrium can be influenced by the stability of the reactants and products. msu.edu For instance, the formation of hydrates from aldehydes is a reversible process, with the equilibrium typically favoring the aldehyde except in cases of highly reactive aldehydes like formaldehyde. libretexts.org The stability of the resulting adduct from this compound will be influenced by the stereochemistry of the newly formed stereocenter at the former carbonyl carbon and any non-covalent interactions within the molecule.

Table 1: Representative Thermodynamic Data for Aldehyde Addition Reactions

Reaction TypeReactantProductΔH° (kcal/mol)Notes
HydrationAldehyde + H₂OGem-diolGenerally small and can be positive or negativeEquilibrium is sensitive to electronic and steric effects. msu.edu
Cyanohydrin FormationAldehyde + HCNCyanohydrinTypically exothermicThe reaction is reversible and base-catalyzed.
Acetal FormationAldehyde + 2 ROHAcetal + H₂OOverall enthalpy change is near zeroThe reaction is driven forward by removal of water. msu.edu

This table presents generalized thermodynamic data for common aldehyde reactions and serves as a reference for the expected behavior of this compound.

Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques (e.g., in-situ NMR, IR)

The detailed elucidation of reaction pathways involving this compound would rely heavily on advanced spectroscopic techniques. In-situ monitoring allows for the observation of reactive intermediates and the tracking of reactant and product concentrations over time, providing crucial data for kinetic and mechanistic analysis. mt.comirdg.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms in real-time. nih.govcsic.esnih.govcam.ac.uk By acquiring NMR spectra at various intervals during a reaction, it is possible to identify the structures of transient intermediates and determine their rates of formation and consumption. researchgate.net For reactions of this compound, ¹H and ¹³C NMR would be invaluable for observing the disappearance of the aldehyde proton and carbon signals and the appearance of new signals corresponding to the addition product.

In-situ Infrared (IR) spectroscopy provides complementary information by monitoring changes in vibrational frequencies of functional groups. mt.comyoutube.com The strong carbonyl (C=O) stretch of the aldehyde group (typically around 1720-1740 cm⁻¹) would be a key diagnostic peak to monitor. pressbooks.publibretexts.org Its disappearance and the appearance of new bands, such as the O-H stretch of an alcohol product, would allow for the tracking of the reaction progress. pressbooks.publibretexts.org The C-O stretching of the ether linkage within the oxane ring could also be observed. pressbooks.publibretexts.org

Characterization of Reactive Intermediates and Transition States

Most reactions of this compound will proceed through short-lived, high-energy species known as reactive intermediates. lumenlearning.comtaylorandfrancis.com In the case of nucleophilic additions to the aldehyde, the key reactive intermediate is a tetrahedral alkoxide. msu.edu This intermediate is generally not isolated but its existence is inferred from the reaction products and can sometimes be observed spectroscopically under specific conditions. lumenlearning.com

The transition state represents the highest energy point along the reaction coordinate. libretexts.org For a nucleophilic addition to the aldehyde, the transition state would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, and partial breaking of the carbonyl π-bond. The geometry and energy of the transition state are influenced by stereoelectronic effects within the molecule. wikipedia.org For reactions involving the oxane ring itself, such as ring-opening under acidic conditions, carbocationic intermediates could be formed. taylorandfrancis.com The stability of such intermediates would be influenced by the substitution pattern on the ring.

Reactions can also proceed through cyclic transition states, particularly in intramolecular processes or certain types of cycloadditions. libretexts.org

Role of Substrate Control, Stereoelectronic Effects, and Conformational Bias

The reactivity and stereochemical outcome of reactions involving this compound are significantly influenced by the inherent structural features of the molecule, a concept known as substrate control. nih.govrsc.orgresearchgate.net

Stereoelectronic effects are crucial in dictating the molecule's preferred conformation and reactivity. wikipedia.orgresearchgate.netbaranlab.orgnih.gov The anomeric effect, a key stereoelectronic interaction in heterocyclic systems, describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) of a pyranose ring to prefer an axial orientation. wikipedia.orgscripps.edursc.org While the isopropyl group is not highly electronegative, its interaction with the ring oxygen's lone pairs can influence the conformational equilibrium of the oxane ring. acs.orgacs.org This conformational preference can, in turn, affect the accessibility of the aldehyde group at the 4-position to incoming reagents.

Conformational bias refers to the preference of the molecule to exist in a particular chair or twist-boat conformation. The bulky isopropyl group at the 2-position will likely favor an equatorial position to minimize steric strain. However, the interplay of steric and stereoelectronic effects will determine the dominant conformation. This conformational preference is critical as it dictates the spatial relationship between the aldehyde group and the rest of the ring, influencing the stereochemical outcome of nucleophilic additions. For instance, the axial or equatorial orientation of the aldehyde will expose different faces to nucleophilic attack, potentially leading to diastereomeric products. The relative stability of these diastereomers will be governed by the minimization of steric repulsions and the optimization of stabilizing stereoelectronic interactions within the cyclic system. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Detailed Conformational Analysis using Multi-Dimensional NMR Spectroscopy (e.g., NOESY, ROESY, EXSY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the spatial relationships between atoms within a molecule, providing insight into its preferred conformations in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For 2-(Propan-2-yl)oxane-4-carbaldehyde, these spectra would reveal the relative orientation of the isopropyl group and the aldehyde group with respect to the oxane ring. For instance, correlations between the protons of the isopropyl group and specific protons on the oxane ring would establish whether the substituent prefers an axial or equatorial position and identify the dominant chair or boat conformations of the six-membered ring.

Exchange Spectroscopy (EXSY): This technique is used to study chemical exchange processes, such as the interconversion between different conformations. If this compound exists in a dynamic equilibrium between two or more stable conformations, EXSY could be used to measure the rate of this exchange.

No specific NOESY, ROESY, or EXSY data sets for this compound have been published.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and their chemical environment. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. researchgate.net

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule. Key absorptions for this compound would be expected for the C=O stretch of the aldehyde (typically 1740-1720 cm⁻¹), the C-H stretches of the aldehyde, isopropyl group, and oxane ring (typically 3000-2850 cm⁻¹), and the C-O-C stretch of the ether in the oxane ring (typically 1150-1085 cm⁻¹). The precise position of these bands can be influenced by the molecule's conformation.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is often more sensitive to non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for analyzing the C-C backbone of the oxane ring and the isopropyl group. researchgate.net

A search for specific FT-IR and Raman spectra of this compound did not yield dedicated studies or assigned peak data. A study on a more complex molecule containing a propan-2-yl group utilized these techniques to analyze its vibrational modes, demonstrating the utility of the approach. researchgate.net

Functional Group Expected FT-IR Absorption (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
Aldehyde C=O Stretch1740 - 1720Strong
Alkane C-H Stretch3000 - 2850Strong
Aldehyde C-H Stretch2850 - 2800, 2750 - 2700Moderate
Ether C-O-C Stretch1150 - 1085Weak

Table 1: Predicted Vibrational Spectroscopy Bands. This table shows the generally expected wavenumber ranges for the key functional groups in this compound. Actual values would require experimental measurement.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, single-crystal X-ray diffraction on an enantiomerically pure sample is the gold standard for unambiguously determining its absolute configuration. nih.govnih.gov The analysis would reveal:

Molecular Structure: The exact conformation of the oxane ring and the orientation of the isopropyl and aldehyde substituents.

Absolute Stereochemistry: The absolute spatial arrangement of atoms at the chiral centers.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or van der Waals forces.

While this technique is powerful, it requires the growth of a suitable single crystal, which can be a significant challenge for small organic molecules. nih.govnih.gov No crystallographic data for this compound is currently deposited in crystallographic databases. A study on a related dihydropyran carboxylic acid illustrates the type of data that would be obtained, including unit cell parameters and molecular packing diagrams. researchgate.net

Chiroptical Spectroscopies (CD, ORD) for Stereochemical Assignment and Purity

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are essential for studying stereochemistry in solution.

Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption between left and right circularly polarized light. For this compound, the carbonyl group (C=O) of the aldehyde is a chromophore that would produce a characteristic CD signal (a Cotton effect). The sign and magnitude of this signal are highly sensitive to the stereochemistry of the molecule, allowing for the assignment of absolute configuration by comparison with empirical rules or computational predictions.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. It provides information similar to CD and was historically a primary method for stereochemical analysis.

These techniques are also valuable for determining the enantiomeric purity of a sample. No published CD or ORD spectra for this compound were found.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov

Structural Confirmation: By measuring the mass with high precision (typically to within 5 ppm), HRMS can confirm the elemental composition of this compound (C₉H₁₆O₂), distinguishing it from other isomers or compounds with the same nominal mass. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further confirm the connectivity of the isopropyl, oxane, and aldehyde fragments.

Impurity Profiling: The high resolution and sensitivity of HRMS make it an ideal tool for detecting and identifying trace-level impurities that may be present from the synthesis or degradation of the compound. nih.gov Techniques like two-dimensional liquid chromatography coupled with HRMS can provide comprehensive impurity profiles of pharmaceutical compounds. nih.gov

While HRMS is a routine characterization technique, specific mass spectrometry data and impurity profiles for this compound are not available in the reviewed literature.

Theoretical and Computational Chemistry of 2 Propan 2 Yl Oxane 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comudel.edu For a molecule like 2-(Propan-2-yl)oxane-4-carbaldehyde, DFT calculations would be instrumental in understanding its fundamental electronic properties and predicting its reactivity.

Electronic Structure: DFT calculations can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the oxygen atom of the oxane ring and the carbonyl oxygen would possess lone pairs of electrons, likely contributing significantly to the HOMO. The LUMO would be expected to be localized on the π* orbital of the carbonyl group.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The negative potential would be concentrated around the oxygen atoms, indicating sites susceptible to electrophilic attack, while the area around the carbonyl carbon would show a positive potential, marking it as a site for nucleophilic attack. According to the Hard and Soft Acids and Bases (HSAB) principle, the carbonyl carbon of a saturated aldehyde is considered a hard electrophilic site, preferentially reacting with hard nucleophiles. nih.gov

A representative table of calculated electronic properties for a substituted oxane from a hypothetical DFT study is shown below.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.8 DIndicates overall polarity of the molecule

This table is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. drexel.eduyoutube.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior. mdpi.comnih.gov

The oxane ring can adopt several conformations, with the chair form being the most stable, followed by twist-boat and boat conformations. The substituents, an isopropyl group at the C2 position and a carbaldehyde group at the C4 position, can exist in either axial or equatorial positions in the chair conformation.

MD simulations can reveal the relative energies of these different conformations and the energy barriers for interconversion between them. The preferred conformation will be the one that minimizes steric hindrance. It is expected that the diequatorial conformation of the substituents would be the most stable. The simulations can also provide insights into the rotational freedom of the isopropyl and carbaldehyde groups.

A hypothetical conformational analysis is summarized in the table below:

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population (%)
Chair2-equatorial, 4-equatorial0.095.8
Chair2-axial, 4-equatorial2.12.5
Chair2-equatorial, 4-axial1.81.6
Chair2-axial, 4-axial4.50.1

This table is illustrative and based on established principles of conformational analysis for substituted cyclohexanes and oxanes.

Quantum Chemical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to identify and characterize the molecule. researchgate.net

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for structure elucidation. The calculated shifts for different conformations can help in assigning the experimentally observed signals. For this compound, the chemical shifts of the protons on the oxane ring would be highly dependent on their axial or equatorial orientation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. A strong absorption band corresponding to the C=O stretching of the aldehyde group would be expected around 1720-1740 cm⁻¹. The C-O-C stretching of the oxane ring would appear in the 1050-1150 cm⁻¹ region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. ornl.gov Saturated aldehydes typically exhibit a weak n → π* transition at around 280-300 nm. chemrxiv.org

A table of predicted spectroscopic data is presented below:

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (CHO)9.5 - 9.7 ppm
¹³C NMRChemical Shift (C=O)200 - 205 ppm
IRC=O Stretch1725 cm⁻¹
UV-Visλ_max (n → π*)295 nm

This table is illustrative and based on typical spectroscopic values for aldehydes and oxane-containing compounds.

Computational Studies of Reaction Mechanisms and Transition State Energetics

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. wsu.edu For this compound, computational studies could explore various reactions, such as its synthesis, oxidation to a carboxylic acid, or reduction to an alcohol.

A common reaction of aldehydes is nucleophilic addition to the carbonyl group. masterorganicchemistry.com Computational studies can model the attack of a nucleophile, mapping out the potential energy surface of the reaction. This allows for the calculation of the activation energy, which determines the reaction rate. For instance, the reaction with a Grignard reagent or a hydride source like sodium borohydride (B1222165) could be modeled to understand the stereoselectivity of the attack on the prochiral carbonyl carbon, leading to different diastereomeric alcohol products. researchgate.net

In Silico Design and Virtual Screening of Related Analogs

In silico methods, including virtual screening and molecular docking, are widely used in drug discovery and materials science to identify promising new compounds. researchgate.netnih.gov While there are no specific reports on the in silico design of this compound analogs, the oxane scaffold is a common motif in many biologically active natural products and synthetic drugs.

Virtual libraries of analogs of this compound could be generated by modifying the substituents on the oxane ring. These virtual compounds could then be screened against various biological targets, such as enzymes or receptors, to predict their binding affinities and potential biological activities. nih.govresearchgate.net This approach can significantly accelerate the discovery of new lead compounds for drug development. For example, derivatives could be designed and screened for their potential as inhibitors of specific enzymes. mdpi.com

Applications of 2 Propan 2 Yl Oxane 4 Carbaldehyde As a Chiral Building Block and Synthetic Precursor

Precursor in the Synthesis of Complex Natural Products

There is currently no scientific literature available that documents the use of 2-(propan-2-yl)oxane-4-carbaldehyde as a starting material or intermediate in the total synthesis or partial synthesis of any complex natural products.

Development of Novel Chiral Ligands and Organocatalysts

A review of academic databases and patent literature shows no instances of this compound being utilized as a scaffold or precursor for the creation of new chiral ligands for metal-catalyzed reactions or for the development of purely organic catalysts.

Role in the Synthesis of Advanced Materials (e.g., polymer monomers, specialty chemicals)

No research has been published detailing the incorporation of this compound into polymer backbones, its use as a monomer for advanced material synthesis, or its application as a specialty chemical.

Building Block in Agrochemical Research and Development

There are no available studies or reports that indicate the use of this compound in the discovery or development of new herbicides, pesticides, or other agrochemicals.

Analytical Methodologies for Purity, Enantiomeric Excess, and Isomeric Purity Assessment

Chiral Chromatography (GC-Chiral, HPLC-Chiral) for Enantiomeric Resolution and Purity

Chiral chromatography is an indispensable tool for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cznih.gov For 2-(Propan-2-yl)oxane-4-carbaldehyde, which possesses at least one chiral center at the C4 position of the oxane ring, resolving its enantiomers is crucial for understanding its biological activity and ensuring the quality of enantiomerically pure products. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) are pivotal in this regard. mdpi.comresearchgate.net

Gas Chromatography-Chiral (GC-Chiral):

GC-Chiral is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Key parameters for successful GC-Chiral analysis include the choice of the chiral stationary phase, column temperature programming, and carrier gas flow rate. For instance, a modified β-cyclodextrin column could be employed to achieve baseline separation of the enantiomers.

ParameterCondition
ColumnChiral stationary phase (e.g., Rt-βDEXsm)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 180 °C at 2 °C/min
DetectorFlame Ionization Detector (FID)
Expected Retention Times(R)-enantiomer: 18.5 min, (S)-enantiomer: 19.2 min

High-Performance Liquid Chromatography-Chiral (HPLC-Chiral):

HPLC-Chiral offers a versatile and widely applicable method for enantiomeric separation, often under milder conditions than GC. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have demonstrated broad enantioselectivity for a wide range of chiral compounds. hplc.eu The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is critical for optimizing the separation. researchgate.net

The enantiomers of this compound can be resolved on a chiral column, and their purity can be determined by measuring the peak areas of the corresponding chromatogram. The enantiomeric excess (ee) is then calculated using the formula: ee (%) = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100.

ParameterCondition
ColumnPolysaccharide-based chiral stationary phase (e.g., Chiralpak IA)
Column Dimensions250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C
Expected Retention TimesEnantiomer 1: 12.3 min, Enantiomer 2: 14.8 min

High-Resolution Mass Spectrometry for Trace Impurity and Degradant Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the identification and quantification of trace impurities and degradation products in a sample of this compound. nih.gov Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions of unknown compounds, facilitating their structural elucidation. nih.gov

When coupled with a separation technique like liquid chromatography (LC-HRMS), it is possible to create a comprehensive impurity profile of the target compound. nih.gov This is crucial for ensuring the safety and efficacy of the compound, as even small amounts of impurities can have significant effects. Potential impurities could arise from the synthesis process (e.g., starting materials, by-products) or from degradation of the final product (e.g., oxidation or hydrolysis products).

For example, an impurity with a measured m/z of 173.1121 could be confidently identified as C₉H₁₆O₃ (calculated m/z 173.1127), a potential oxidation product of this compound.

Potential Impurity/DegradantMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Accuracy (ppm)
Starting Material AC₅H₁₀O₂103.0759103.0755-3.9
By-product BC₁₁H₂₀O₂185.1542185.1539-1.6
Oxidation ProductC₉H₁₆O₃173.1127173.1121-3.5
Hydrolysis ProductC₉H₁₈O₃175.1283175.1279-2.3

Advanced Titration and Spectrophotometric Methods for Quantitative Analysis

While chromatographic and mass spectrometric methods are excellent for separation and identification, quantitative analysis often relies on established techniques like titration and spectrophotometry for their accuracy, precision, and cost-effectiveness.

Advanced Titration Methods:

For the quantitative determination of this compound, specific titration methods can be developed. Given the presence of a carbaldehyde group, an oximation reaction followed by a potentiometric titration could be employed. In this method, the aldehyde reacts with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid, which can then be titrated with a standardized solution of sodium hydroxide. The endpoint is detected using a pH electrode, providing a highly accurate quantification of the aldehyde content.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be utilized for the quantitative analysis of this compound, provided it possesses a suitable chromophore. The carbonyl group of the aldehyde absorbs in the UV region. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivatization with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used to shift the absorbance to a longer wavelength and increase the molar absorptivity, thereby enhancing the sensitivity and selectivity of the method.

MethodParameterTypical Value
UV-Vis Spectrophotometry (Direct)SolventEthanol
λmax~290 nm
Molar Absorptivity (ε)~25 L mol⁻¹ cm⁻¹
Linear Range10 - 100 µg/mL
UV-Vis Spectrophotometry (with DNPH derivatization)Reagent2,4-Dinitrophenylhydrazine
λmax of derivative~365 nm
Molar Absorptivity (ε)~22,000 L mol⁻¹ cm⁻¹
Linear Range0.1 - 5 µg/mL

Crystallization-Based Separation and Purification Techniques

Crystallization is a powerful technique for the purification of solid compounds. For this compound, if it is a solid at room temperature or can be derivatized to a solid, crystallization can be an effective method for removing impurities. The principle relies on the differential solubility of the compound and its impurities in a given solvent. By carefully selecting the solvent and controlling the cooling rate, it is possible to obtain highly pure crystals of the desired compound.

In the context of chiral resolution, preferential crystallization can sometimes be employed. chemrxiv.org This technique is applicable to racemic compounds that crystallize as conglomerates, which are physical mixtures of crystals of the pure enantiomers. By seeding a supersaturated solution of the racemate with a crystal of one enantiomer, that enantiomer can be selectively crystallized out of the solution.

The efficiency of purification by crystallization is typically monitored by the analytical techniques described above, such as HPLC or GC, to assess the purity of the resulting crystals.

No Information Available for this compound

Extensive searches for scientific literature and data concerning the environmental degradation and interaction of the chemical compound This compound have yielded no specific results. As of the current date, there appears to be no published research on the photodegradation mechanisms, biodegradation pathways, or interactions with environmental abiotic factors for this particular molecule.

This lack of available information prevents the creation of a detailed and scientifically accurate article based on the provided outline. The requested data on research findings and specific degradation pathways for this compound are not present in the public scientific domain.

General information on the degradation of related chemical structures, such as cyclic ethers and aldehydes, exists. For instance, the ether linkage in the oxane ring suggests potential susceptibility to cleavage under certain acidic or basic conditions. The aldehyde functional group is known to be susceptible to oxidation. However, without specific studies on this compound, any discussion of its environmental fate would be speculative and not based on direct scientific evidence for this compound.

Therefore, the following sections of the requested article cannot be completed:

Degradation Pathways and Environmental Interactions of 2 Propan 2 Yl Oxane 4 Carbaldehyde

Future Directions and Emerging Research Avenues for 2 Propan 2 Yl Oxane 4 Carbaldehyde Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design

The field of chemical synthesis is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These technologies are being used to predict the outcomes of chemical reactions, plan retrosynthetic pathways, and even suggest optimal reaction conditions. For a novel compound like 2-(Propan-2-yl)oxane-4-carbaldehyde, AI tools could hypothetically be used to:

Predict Synthetic Routes: AI-powered retrosynthesis tools can propose potential synthetic pathways from commercially available starting materials. sci-hub.seresearchgate.net These systems analyze vast databases of known reactions to identify plausible disconnections in the target molecule.

Reaction Outcome Prediction: Machine learning models can be trained to predict the likely products and yields of a reaction, including potential side products. sci-hub.senih.gov This is particularly valuable for novel or complex heterocyclic systems where intuition may be less reliable.

Condition Optimization: AI can also assist in optimizing reaction conditions such as solvent, temperature, and catalyst, potentially leading to higher yields and purity. ibm.com

The table below illustrates the types of data that would be used to train such AI models, though no specific data exists for the target compound.

AI/ML Application Input Data Type Predicted Output
RetrosynthesisTarget Molecule StructurePotential Precursors & Reactions
Forward SynthesisReactants & ConditionsMajor Product & Yield
RegioselectivitySubstrate & ReagentMost Likely Reaction Site

Sustainable and Green Chemistry Approaches in Production

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The production of heterocyclic compounds is evolving to reduce environmental impact. For a hypothetical synthesis of this compound, green chemistry approaches would be a primary consideration. These include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents. bohrium.comrsc.org

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts, to minimize waste and energy consumption. bohrium.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

Energy Efficiency: Utilizing methods like microwave or flow chemistry to reduce reaction times and energy usage.

Exploration of Novel Bio-inspired Transformations

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic transformations to achieve high selectivity and efficiency. The synthesis of complex natural products containing ether linkages, such as those in some steroids, demonstrates the power of emulating biological pathways. acs.org For a substituted oxane, this could involve:

Enzymatic Reactions: Using isolated enzymes or whole-cell systems to perform specific steps, such as stereoselective reductions or oxidations.

Biomimetic Catalysis: Developing small molecule catalysts that mimic the active sites of enzymes to perform challenging transformations under mild conditions.

Design of Next-Generation Analogues with Tunable Properties for Specific Academic Applications

In academic research, novel heterocyclic compounds are often designed as tools to probe biological systems or as scaffolds for new materials. If this compound were to be synthesized, its analogues could be designed to have specific, tunable properties. nih.govresearchgate.netresearchgate.net This involves the systematic modification of the core structure to study structure-activity relationships (SAR) or structure-property relationships (SPR). For example, variations could be made to:

The substituent on the oxane ring (the propan-2-yl group).

The position and type of functional groups.

The stereochemistry of the molecule.

The goal of creating such analogues would be to fine-tune properties like solubility, chemical reactivity, or binding affinity to a biological target for research purposes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Propan-2-yl)oxane-4-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves oxidation of a corresponding alcohol precursor (e.g., 2-(Propan-2-yl)oxane-4-methanol) using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under controlled acidic or neutral conditions. Solvent choice (e.g., dichloromethane or acetone) and temperature (0–25°C) are critical to avoid over-oxidation to carboxylic acids. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). For stereochemical control, chiral catalysts or protecting groups may be employed .

Q. How is the molecular structure of this compound experimentally characterized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the aldehyde proton (~9–10 ppm) and oxane ring protons. 2D NMR (COSY, HSQC) resolves coupling patterns and stereochemistry.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms bond lengths, angles, and ring conformation. Mercury CSD software visualizes intermolecular interactions (e.g., hydrogen bonding between aldehyde groups) .
  • Infrared (IR) Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

  • Methodological Answer : The aldehyde group’s electrophilicity drives nucleophilic additions (e.g., Grignard reactions), while the oxane ring’s steric bulk affects regioselectivity. Polar aprotic solvents enhance aldehyde reactivity, whereas steric hindrance from the isopropyl group may slow reactions. Computational tools like Multiwfn analyze electron localization (ELF) to predict reactive sites .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the oxane ring on the aldehyde’s reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. Noncovalent interaction (NCI) analysis via Multiwfn reveals steric clashes between the isopropyl group and aldehyde, which may hinder certain reaction pathways .

Q. What strategies resolve contradictions between theoretical and experimental data on the compound’s conformational stability?

  • Methodological Answer :

  • Compare computational energy landscapes (via Gaussian or ORCA) with experimental NMR coupling constants to validate ring puckering modes.
  • Use Cambridge Structural Database (CSD) searches to identify analogous oxane derivatives and assess their conformational trends.
  • Employ dynamic NMR to study ring-flipping kinetics at varying temperatures .

Q. How does the compound participate in multicomponent reactions (MCRs), and what mechanistic insights guide catalyst selection?

  • Methodological Answer : In Ugi or Passerini reactions, the aldehyde acts as an electrophilic partner. Mechanistic studies (e.g., kinetic isotope effects or in situ IR monitoring) reveal rate-determining steps. Acidic catalysts (e.g., Sc(OTf)₃) polarize the aldehyde, while chiral phosphoric acids induce enantioselectivity. Computational docking (AutoDock Vina) predicts transition-state geometries .

Q. What are the challenges in synthesizing enantiopure derivatives, and how are chiral auxiliaries or catalysts optimized?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
  • Asymmetric Catalysis : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantiomeric excess (ee) optimization.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Leverage diastereomeric salt formation with chiral amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.